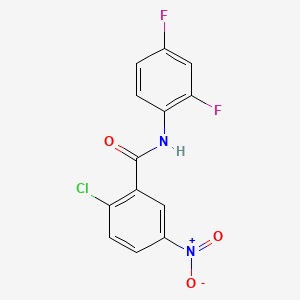

2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Scientific Research Applications

Antidiabetic Activity

A study synthesized derivatives related to 2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide and explored their antidiabetic properties through in vitro studies against α-glucosidase. The research found that specific substituents on the phenyl ring significantly enhance inhibitory activity against the enzyme, with molecular docking and dynamic simulation studies corroborating these findings. This suggests potential applications in developing antidiabetic therapies (Thakral, Narang, Kumar, & Singh, 2020).

Crystal Engineering

Another application area involves crystal engineering, where the study of molecular tapes mediated through hydrogen and halogen bonds offers insights into designing crystal structures with specific properties. This research demonstrates the ability to exploit these interactions for crystal design, which could have implications in materials science and pharmaceuticals (Saha, Nangia, & Jaskólski, 2005).

Hypoxia-Selective Cytotoxicity

Research on compounds structurally related to 2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide has shown promising hypoxia-selective cytotoxicity, indicating potential for development as anticancer agents targeting hypoxic tumor cells. Such studies elucidate the mechanism of action and lay the groundwork for new cancer therapies (Palmer, van Zijl, Denny, & Wilson, 1995).

Biodegradation of Nitrobenzenes

Investigations into the biodegradation of chloro-nitrobenzene compounds by bacterial strains have revealed mechanisms for breaking down these compounds, which could be leveraged for environmental remediation and development of bioremediation strategies to address pollution by similar chemical structures (Katsivela, Wray, Pieper, & Wittich, 1999).

Pharmaceutical Co-Crystals

A study on the co-crystallization of flufenamic acid with 2-chloro-4-nitrobenzoic acid highlights the potential of using 2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide and related compounds in developing pharmaceutical co-crystals. These co-crystals can modify the physicochemical properties of drugs, such as solubility and dissolution rates, which is crucial for improving drug efficacy and formulation (Nechipadappu, Tekuri, & Trivedi, 2017).

properties

IUPAC Name |

2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2N2O3/c14-10-3-2-8(18(20)21)6-9(10)13(19)17-12-4-1-7(15)5-11(12)16/h1-6H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBGTZSAHMPGPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2694164.png)

![(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2694165.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2694172.png)

![N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2694173.png)

![Benzo[b]thiophen-2-yl(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)methanone](/img/structure/B2694181.png)